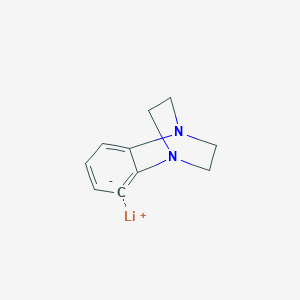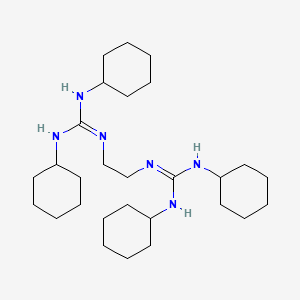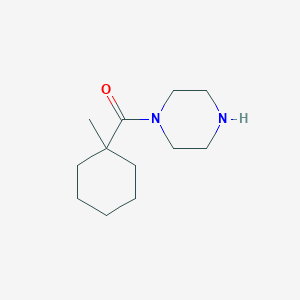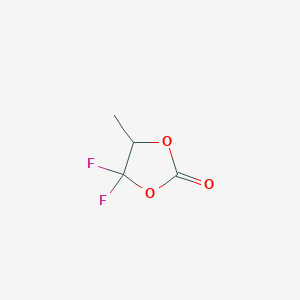![molecular formula C11H26O3Si B14275523 {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane CAS No. 138590-50-8](/img/structure/B14275523.png)
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane is an organosilicon compound that features a silane group bonded to a complex organic moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane typically involves the reaction of a suitable alcohol with a chlorosilane in the presence of a base. For example, the reaction of 1-methoxy-2-(methoxymethyl)pentan-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield while reducing the risk of side reactions.
化学反応の分析
Types of Reactions
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for improved stability or functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Used in the production of advanced materials such as silicones and siloxanes.
作用機序
The mechanism of action of {[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the properties of molecules it interacts with. This can lead to changes in solubility, stability, and reactivity of the modified molecules.
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers: Compounds with a similar silane group but different organic moieties.
Methoxysilanes: Compounds with methoxy groups attached to the silicon atom.
Uniqueness
{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane is unique due to its specific combination of a complex organic moiety with a trimethylsilane group. This combination imparts unique chemical properties that can be exploited in various applications, making it distinct from other silane compounds.
特性
| 138590-50-8 | |
分子式 |
C11H26O3Si |
分子量 |
234.41 g/mol |
IUPAC名 |
[1-methoxy-2-(methoxymethyl)pentan-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C11H26O3Si/c1-7-8-11(9-12-2,10-13-3)14-15(4,5)6/h7-10H2,1-6H3 |
InChIキー |
VUZJEANNQHUHPF-UHFFFAOYSA-N |
正規SMILES |
CCCC(COC)(COC)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


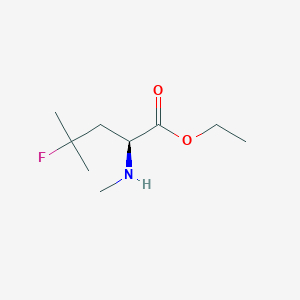
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)

![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
